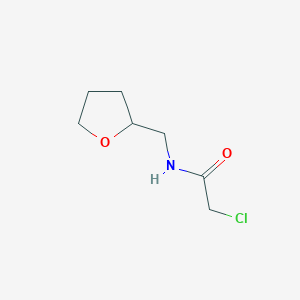

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINOJHHVQJESIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336302 | |

| Record name | 2-Chloro-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39089-62-8 | |

| Record name | 2-Chloro-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS: 39089-62-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive electrophilic chloroacetamide group and a hydrophilic tetrahydrofuran moiety, positions it as a versatile building block for the synthesis of novel bioactive compounds. The chloroacetamide functional group is a well-established "warhead" for the design of targeted covalent inhibitors, which form a stable bond with nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[1][2] This mode of action can lead to high potency and prolonged duration of drug activity. The tetrahydrofuran ring, on the other hand, can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound in the context of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 39089-62-8 | [] |

| Molecular Formula | C₇H₁₂ClNO₂ | [] |

| Molecular Weight | 177.63 g/mol | [] |

| IUPAC Name | 2-chloro-N-[(2R)-oxolan-2-yl]methyl]acetamide | [] |

| Synonyms | 2-Chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide, N-(Chloroacetyl)-2-(aminomethyl)tetrahydrofuran | [4] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Predicted: 42-45 °C | N/A |

| Boiling Point | Predicted: Decomposes upon heating | N/A |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of tetrahydrofurfurylamine with chloroacetyl chloride.[5][6] This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A non-nucleophilic base, such as triethylamine or DBU, is commonly used to neutralize the HCl byproduct and drive the reaction to completion.[7]

Experimental Protocol:

Materials:

-

Tetrahydrofurfurylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable inert solvent like THF or ethyl acetate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofurfurylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.5-7.0 (br s, 1H, NH), 4.15 (s, 2H, COCH₂Cl), 3.9-4.1 (m, 1H, OCH), 3.7-3.9 (m, 2H, OCH₂), 3.3-3.5 (m, 2H, NCH₂), 1.8-2.1 (m, 4H, CH₂CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~166.0 (C=O), ~77.0 (OCH), ~68.0 (OCH₂), ~45.0 (NCH₂), ~42.5 (COCH₂Cl), ~28.0 (CH₂), ~25.0 (CH₂).

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.[8][9]

Predicted Mass Spectrometry Data

-

MS (ESI+): m/z [M+H]⁺ = 178.06, [M+Na]⁺ = 200.04.

Predicted Infrared (IR) Spectroscopy Data

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2950, 2870 (C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1090 (C-O-C stretch), ~750 (C-Cl stretch).[10]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroacetamide group. The carbon atom bearing the chlorine is susceptible to nucleophilic attack (Sₙ2 reaction), making this compound an excellent scaffold for introducing the tetrahydrofurfurylamide moiety onto various molecules.[7]

Covalent Inhibition of Enzymes

A primary application of this compound in drug development is as a building block for targeted covalent inhibitors.[1] The chloroacetamide "warhead" can form a covalent bond with the thiol group of a cysteine residue within the active site of a target enzyme. This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.

Caption: Mechanism of covalent inhibition by a 2-chloroacetamide derivative.

The tetrahydrofuran moiety can be strategically employed to interact with specific pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity. Furthermore, its hydrophilic nature can improve the overall drug-like properties of the inhibitor.

Synthetic Intermediate

Beyond covalent inhibitors, this compound serves as a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functionalities.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. As with other chloroacetamide derivatives, it is predicted to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive chloroacetamide warhead with a favorable pharmacokinetic modulator in the tetrahydrofuran ring, makes it an attractive building block for the design of novel therapeutics, particularly targeted covalent inhibitors. The straightforward synthesis and versatile reactivity of this compound provide a solid foundation for its application in the creation of diverse chemical libraries for biological screening and the development of next-generation medicines.

References

- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 4. ijpsr.info [ijpsr.info]

- 5. prepchem.com [prepchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Introduction

In the landscape of pharmaceutical intermediates and novel chemical entity development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent research is built. These properties govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS No. 39089-62-8), a molecule of interest for its potential applications in medicinal chemistry and materials science.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a practical framework for researchers. For a compound such as this, where public domain data is limited, this guide emphasizes the robust experimental protocols required to generate reliable data in your own laboratory. We will explore the known properties, detail the self-validating experimental designs for determining unknown characteristics, and discuss the scientific rationale behind these methodologies. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this compound.

Molecular Identity and Structure

The unique structural features of this compound—combining a reactive chloroacetamide moiety with a flexible tetrahydrofurfuryl group—make it a versatile building block. The chloroacetamide group is a well-known alkylating agent, often employed as a covalent warhead in targeted drug design, while the tetrahydrofurfuryl scaffold can influence solubility and receptor interactions.

Chemical Structure

The structural representation is fundamental to understanding the molecule's chemical reactivity and steric profile.

Caption: 2D Structure of this compound.

Key Identifiers

A summary of the essential identification information for this compound is provided below.

| Identifier | Value | Source |

| CAS Number | 39089-62-8 | [P&S Chemicals][1] |

| IUPAC Name | 2-chloro-N-(oxolan-2-ylmethyl)acetamide | [BOC Sciences][] |

| Molecular Formula | C₇H₁₂ClNO₂ | [P&S Chemicals][1] |

| Molecular Weight | 177.63 g/mol | [Sigma-Aldrich] |

| InChI Key | OINOJHHVQJESIB-UHFFFAOYSA-N | [BOC Sciences][] |

| Synonyms | N-(Chloroacetyl)-2-(aminomethyl)tetrahydrofuran | [BOC Sciences][] |

Physicochemical Properties: Known Data and Experimental Determination

This section presents the currently available physicochemical data and, more importantly, provides detailed protocols for the experimental determination of key parameters. The rationale behind selecting specific techniques is to ensure data integrity and reproducibility, which are paramount in research and development settings.

Physical State and Appearance

Based on analogous N-substituted acetamides, the compound is expected to be a white to off-white or pale brown solid at standard temperature and pressure.

Melting Point

The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.[3]

-

Significance: This relatively low melting point suggests that the compound has moderate intermolecular forces and may require careful storage to prevent clumping, especially in warmer climates.

This is the most common and accessible method for determining the melting range of a crystalline solid.[3][6][7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[8]

-

Apparatus: Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or Stuart SMP30).[9]

-

Procedure:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting point.

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Using a fresh sample, heat again, but reduce the rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.[7]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound should have a sharp range of < 2 °C.[3]

-

Density

-

Known Value: 1.175 g/cm³.[]

-

Significance: This value is useful for solvent selection during synthesis and purification, as well as for calculations in formulation development.

Boiling Point

-

Apparatus: Assemble a short-path distillation apparatus suitable for small-scale vacuum distillation.

-

Procedure:

-

Place a small amount of the compound (1-2 g) in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a high-vacuum pump and a calibrated pressure gauge.

-

Slowly heat the flask in an oil bath while stirring.

-

Record the temperature at which the liquid boils and the corresponding pressure.

-

Use a pressure-temperature nomograph to correct the boiling point to standard pressure if required, although reporting the boiling point at a specific vacuum pressure is standard practice for heat-sensitive compounds.

-

Solubility

Solubility is a critical parameter influencing bioavailability and formulation design. No quantitative solubility data is publicly available. A tiered approach is recommended, starting with qualitative assessments before moving to quantitative determination in relevant solvent systems (e.g., water, buffers, organic solvents).

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.[10][11]

-

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured.[10]

-

Materials:

-

The compound of interest (solid).

-

Selected solvents (e.g., purified water, PBS pH 7.4, ethanol, dichloromethane).

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis).

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF).

-

Incubator shaker.

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 5-10 mg in 1 mL). Ensure solid is visible.

-

Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[12]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[13]

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of the compound using a pre-validated HPLC method against a standard calibration curve.[14]

-

Calculate the solubility in mg/mL or µg/mL. Assays should be performed in triplicate for statistical validity.[10]

-

Synthesis and Purification

The synthesis of this compound follows a standard and robust protocol for amide bond formation via nucleophilic acyl substitution.[15] The reaction involves the acylation of a primary amine (tetrahydrofurfurylamine) with an acyl chloride (chloroacetyl chloride).[16][17][18]

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve tetrahydrofurfurylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. The triethylamine acts as a scavenger for the HCl byproduct generated during the reaction.[16]

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

For any newly synthesized or sourced compound, structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods are standard for the characterization of N-substituted amides.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet or triplet is expected around 6.0-8.0 ppm.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected around 4.0-4.2 ppm.

-

Tetrahydrofuran Ring Protons: A complex series of multiplets would appear between approximately 1.5 and 4.0 ppm. The protons on the carbon adjacent to the nitrogen (N-CH₂) will be deshielded and appear further downfield within this range.

-

-

¹³C NMR:

-

Amide Carbonyl (C=O): A peak is expected in the range of 165-175 ppm.

-

Chloromethyl Carbon (-CH₂Cl): A peak is expected around 40-45 ppm.

-

Tetrahydrofuran Carbons: Peaks corresponding to the five carbons of the tetrahydrofurfuryl group will appear in the aliphatic region (approx. 25-80 ppm), with the carbon attached to the oxygen being the most downfield.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional groups.[19]

-

N-H Stretch: A moderate, sharp peak is expected around 3300 cm⁻¹ for the secondary amide N-H bond.[20]

-

C=O Stretch (Amide I Band): A strong, sharp absorption is characteristic of the amide carbonyl and is expected to appear between 1630-1680 cm⁻¹.[20]

-

N-H Bend (Amide II Band): A strong peak is expected around 1510-1570 cm⁻¹, resulting from the coupling of the N-H in-plane bend and C-N stretching vibrations.[19]

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation patterns to support structural elucidation. For this compound (C₇H₁₂ClNO₂), the expected monoisotopic mass is approximately 177.05 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak [M]⁺.

Safety and Handling

Proper handling of this compound and its synthetic precursors is essential for laboratory safety. The primary hazards are associated with the reactants and the general reactivity of the chloroacetamide functional group.

-

Reactant Hazards:

-

Chloroacetyl Chloride (CAS 79-04-7): This substance is highly corrosive, toxic, and water-reactive.[21] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed. It must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including a face shield, vapor respirator, and chemical-resistant gloves.[22] It reacts violently with water, releasing toxic hydrogen chloride gas.[21][23]

-

Tetrahydrofurfurylamine (CAS 4795-29-3): This is a corrosive liquid that can cause skin and eye burns. Handle with standard PPE.

-

-

Product Hazards:

-

Based on data for similar chloroacetamides, the final product should be treated as an irritant. Hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are likely applicable.[4]

-

-

Recommended PPE: When handling the compound, wear safety glasses with side shields, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of this compound, consolidating known identifiers and physicochemical properties while addressing data gaps with robust, field-proven experimental protocols. By detailing the methodologies for synthesis, purification, characterization, and property determination, this document serves as a practical resource for scientists engaged in drug discovery and chemical development. Adherence to these protocols and safety guidelines will ensure the generation of high-quality, reliable data, enabling the confident application of this versatile chemical intermediate in further research endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. 39089-62-8 | CAS DataBase [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. westlab.com [westlab.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. materialneutral.info [materialneutral.info]

- 14. researchgate.net [researchgate.net]

- 15. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. lobachemie.com [lobachemie.com]

- 22. actylislab.com [actylislab.com]

- 23. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a substituted amide containing a reactive chloroacetamide moiety and a chiral tetrahydrofurfuryl group. This combination of functionalities suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. This guide provides a comprehensive overview of the current publicly available technical information on its molecular structure, properties, and potential applications. It also highlights critical gaps in the existing knowledge base, offering a roadmap for future research endeavors.

Molecular Structure and Chemical Identity

This compound is a molecule of significant interest due to its distinct structural features: a reactive electrophilic chloroacetyl group and a chiral tetrahydrofurfuryl amine derivative. The IUPAC name, 2-Chloro-N-[[(2R)-oxolan-2-yl]methyl]acetamide, indicates a specific stereochemistry at the 2-position of the tetrahydrofuran ring, which is crucial for stereospecific interactions in biological systems.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-N-[[(2R)-oxolan-2-yl]methyl]acetamide | N/A |

| CAS Number | 39089-62-8 | [1] |

| Chemical Formula | C₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| Canonical SMILES | C1CC(OC1)CNC(=O)CCl | N/A |

| Melting Point | 42-45 °C | [2] |

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the current literature. However, based on general principles of amide synthesis, a plausible synthetic route would involve the acylation of (tetrahydrofuran-2-yl)methanamine with chloroacetyl chloride.

Proposed General Synthesis Protocol

This protocol is a generalized procedure and would require optimization and validation.

Reaction Scheme:

Step-by-Step Methodology:

-

Dissolution of Amine: Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) and a suitable base, such as triethylamine (1.1-1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically washed with water, a mild acidic solution (e.g., dilute HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, and its hydrolysis would lead to the formation of chloroacetic acid, reducing the yield of the desired product.

-

Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Controlled Addition at Low Temperature: The acylation reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

Spectroscopic Characterization

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. For a definitive structural confirmation and quality control, the acquisition of this data is paramount. Predicted spectral data for the closely related furan analog, 2-chloro-N-((furan-2-yl)methyl)acetamide, can provide an estimation of the expected spectral features.[3][4]

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for this compound is not available. The melting point is reported to be in the range of 42-45 °C.[2] Other properties such as boiling point, solubility in various solvents, pKa, and logP would need to be determined experimentally to facilitate its use in research and development.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is activated by the adjacent chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Key Reactivity Profile:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon a target for a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its potential use as an alkylating agent in the synthesis of more complex molecules.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although amides are generally more stable to hydrolysis than esters.

-

Stability: The compound should be stored in a cool, dry place, away from moisture and strong nucleophiles or bases to prevent degradation.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the chloroacetamide moiety is a known pharmacophore present in some biologically active compounds. For instance, derivatives of 2-chloro-N-arylacetamide have been investigated for antimicrobial and other biological activities.[5] The tetrahydrofuran ring is also a common scaffold in many natural products and pharmaceuticals.

The combination of the reactive chloroacetamide group and the chiral tetrahydrofurfuryl moiety makes this compound a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs. Potential areas of investigation could include:

-

Antimicrobial agents: The chloroacetamide group can alkylate essential biomolecules in microorganisms.

-

Enzyme inhibitors: The electrophilic nature of the molecule could allow it to act as a covalent inhibitor of enzymes with nucleophilic residues in their active sites.

-

CNS agents: The tetrahydrofuran ring is present in some centrally acting drugs.

A study on other substituted acetamide derivatives has shown potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6][7] This suggests that N-substituted acetamides are a promising class of compounds for neurological drug discovery.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the reactivity of the chloroacetamide functional group, the compound should be handled with care. Chloroacetamides are known to be alkylating agents and can be irritants and sensitizers.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhaling dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Research and Conclusion

This compound represents a molecule with untapped potential. While its basic chemical identity is established, a significant void exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. To fully realize the potential of this compound, future research should focus on:

-

Development and publication of a robust and validated synthesis protocol.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) and determination of its physicochemical properties.

-

Investigation of its biological activity through screening in various assays, particularly in the areas of antimicrobial and CNS research.

-

Exploration of its use as a versatile building block in the synthesis of novel chemical entities.

This in-depth technical guide has synthesized the currently available information on this compound. It is clear that while the foundational knowledge is present, the detailed experimental data required by researchers and drug development professionals is lacking. The outlined areas for future research provide a clear path forward to unlocking the full scientific value of this intriguing molecule.

References

- 1. 39089-62-8 this compound AKSci 2330AE [aksci.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 2-chloro-n-[(furan-2-yl)methyl]acetamide (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Undetermined Physical Properties

In the realm of chemical research and drug development, it is not uncommon to encounter compounds for which fundamental physicochemical data, such as melting and boiling points, are not yet cataloged in readily accessible literature. 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS No: 39089-62-8) is one such molecule. This guide serves as a comprehensive technical resource for researchers, offering not a simple data point, but a robust framework for understanding, estimating, and experimentally determining these critical parameters. As a Senior Application Scientist, the objective is to provide not just the "what," but the "why" and "how," empowering researchers to make informed decisions in their work with this and similar novel compounds. This document is structured to provide a holistic understanding, from theoretical underpinnings to practical experimental design.

Part 1: Compound Profile and Structural Analysis

This compound is a substituted amide with the chemical formula C₇H₁₂ClNO₂.[1] Its molecular structure is key to understanding its physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-N-(oxolan-2-ylmethyl)acetamide | BOC Sciences[2] |

| CAS Number | 39089-62-8 | P&S Chemicals[1] |

| Molecular Formula | C₇H₁₂ClNO₂ | P&S Chemicals[1] |

| Molecular Weight | 177.63 g/mol | (Calculated) |

| InChI Key | OINOJHHVQJESIB-UHFFFAOYSA-N | BOC Sciences[2] |

A thorough analysis of the molecule's structural features allows for a qualitative prediction of its intermolecular forces, which are the primary determinants of its melting and boiling points.

-

Hydrogen Bonding: The presence of a secondary amide group (-C(O)NH-) allows for hydrogen bonding. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atom in the tetrahydrofuran ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests stronger intermolecular attractions compared to molecules of similar size that lack this feature.

-

Dipole-Dipole Interactions: The amide and chloro functional groups introduce significant polarity into the molecule, leading to dipole-dipole interactions. The electronegative oxygen, nitrogen, and chlorine atoms create a net dipole moment.

-

London Dispersion Forces: As with all molecules, London dispersion forces are present. The molecular weight of 177.63 g/mol and the overall surface area contribute to the strength of these forces.

The combination of these intermolecular forces, particularly the strong hydrogen bonding, suggests that this compound is likely to be a solid or a high-boiling liquid at room temperature.

Part 2: Theoretical Estimation of Melting and Boiling Points

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a powerful tool for estimating physicochemical properties.[3][4][5] These models use mathematical relationships to correlate molecular descriptors with specific properties.

Conceptual Framework for QSPR Estimation

A QSPR model for melting and boiling points would typically consider descriptors such as:

-

Molecular Weight: Generally, as molecular weight increases, so do melting and boiling points due to stronger London dispersion forces.[2]

-

Topological Indices: These describe the branching and connectivity of the molecule.

-

Quantum Chemical Descriptors: These can include dipole moment, polarizability, and surface area.

While a detailed QSPR calculation is beyond the scope of this guide, the principles can be applied for a comparative analysis with structurally similar compounds.

Comparative Analysis with Analogous Compounds

| Compound | Structure | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) | Key Structural Differences |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 197.66 | 150-151 (Melting Point)[6] | Aromatic ring instead of tetrahydrofuran; higher molecular weight. | |

| 2-Chloro-N-(4-methylphenyl)acetamide | 183.63 | 164-166 (Melting Point)[7] | Aromatic ring instead of tetrahydrofuran. | |

| 2-Chloro-N-(2-furylmethyl)acetamide | 173.59 | 39-42 (Melting Point) | Furan ring (aromatic, planar) instead of tetrahydrofuran (aliphatic, non-planar). | |

| 2-(Chloromethyl)tetrahydrofuran | 120.58 | 150-151 (Boiling Point)[5] | Lacks the amide group; lower molecular weight. | |

| Tetrahydrofurfuryl alcohol | 102.13 | 178 (Boiling Point) | Lacks the chloroacetamide group; capable of strong hydrogen bonding. |

From this comparison, we can infer that the presence of the amide group and the overall molecular structure contribute significantly to a higher melting or boiling point. The aromatic amides have high melting points, indicating strong crystal lattice interactions. The lower melting point of the furan-containing analog compared to the phenyl-containing ones suggests that the nature of the ring system is also important. Given that this compound has a flexible tetrahydrofuran ring and strong hydrogen bonding capability, it is reasonable to predict it is a solid with a melting point likely above room temperature, or a liquid with a high boiling point, likely exceeding 200°C, considering the contributions of both the chloroacetamide and tetrahydrofurfuryl moieties.

Part 3: Experimental Determination Protocols

The definitive values for the melting and boiling points of this compound must be determined experimentally. The following are detailed, standard protocols for these determinations.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[8][9]

Methodology: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get an approximate melting point. This will save time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Micro Boiling Point (Capillary Method)

This method is suitable for small sample quantities.

-

Sample Preparation: Place a few drops of the liquid sample into a small test tube or fusion tube.

-

Capillary Insertion: Place a melting point capillary tube, with the open end down, into the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Recording: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]

Caption: Workflow for micro boiling point determination.

Part 4: Synthesis and Purification Considerations

Understanding the synthesis of this compound provides context for its potential impurities and the physical state in which it is likely to be isolated. A common method for synthesizing N-substituted chloroacetamides is the reaction of a primary or secondary amine with chloroacetyl chloride or a related chloroacetylating agent.[12]

Plausible Synthetic Route:

-

Reactants: Tetrahydrofurfurylamine and chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl byproduct.

-

Solvent: An inert aprotic solvent like dichloromethane or tetrahydrofuran is suitable.

-

Procedure: The tetrahydrofurfurylamine and triethylamine are dissolved in the solvent and cooled in an ice bath. Chloroacetyl chloride is then added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product can then be purified.

The choice of purification method gives an indication of the compound's physical properties:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system would be the method of choice. This would suggest a defined melting point.

-

Distillation: If the product is a high-boiling liquid, vacuum distillation would be used for purification. This would point to a boiling point that is likely high enough to risk decomposition at atmospheric pressure.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous chloroacetamides suggest the following precautions should be taken:

-

Hazard Class: Chloroacetamides are often classified as irritants to the skin, eyes, and respiratory system.[13][14]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Conclusion

While the precise melting and boiling points of this compound remain to be experimentally determined and published, a comprehensive analysis of its molecular structure, comparison with analogous compounds, and understanding of established physicochemical principles provide a strong basis for their estimation. This guide has outlined the theoretical framework for these estimations and provided detailed, actionable protocols for their experimental determination. For researchers in drug discovery and chemical synthesis, this integrated approach allows for informed handling, purification, and characterization of this and other novel chemical entities, ensuring both scientific rigor and laboratory safety.

References

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 5. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. ijpsr.info [ijpsr.info]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity of this compound in research and development settings.

Introduction: Chemical Identity and Significance

This compound, with the CAS number 39089-62-8, is a substituted acetamide derivative featuring a tetrahydrofuran moiety.[1] Its structural formula is C7H12ClNO2.[1] Compounds within the chloroacetamide class are recognized as important intermediates in organic synthesis.[2] The presence of a reactive chloroacetyl group and a tetrahydrofuran ring, a common structural motif in pharmacologically active molecules, makes this compound a valuable building block in the synthesis of novel chemical entities.

The inherent reactivity of the α-chloro amide functional group, while synthetically useful, also predisposes the molecule to various degradation pathways. Understanding and controlling these degradation processes are paramount for ensuring the compound's purity, potency, and the reproducibility of experimental outcomes. This guide will delve into the factors that influence its stability and provide actionable protocols for its proper storage and handling.

Chemical Stability Profile

The stability of this compound is contingent upon several environmental factors. While specific stability data for this exact compound is not extensively published, its chemical structure allows for well-grounded predictions of its stability profile based on the known chemistry of chloroacetamides and ethers. The product is generally considered stable under recommended storage conditions.[3]

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Thermal decomposition of related chloroacetamides is known to generate hazardous gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[3][4] Strong heating should be avoided.[5]

-

pH and Hydrolysis: The amide linkage and the α-chloro group are susceptible to hydrolysis. This degradation is expected to be pH-dependent, with accelerated rates under both strong acidic and strong basic conditions. Under basic conditions, a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride with a hydroxide ion, is a probable degradation pathway.[6]

-

Light (Photostability): Exposure to ultraviolet (UV) radiation can provide the energy to induce photochemical degradation.[6] While specific photostability studies on this compound are not publicly available, it is prudent to protect it from light.

-

Oxidizing and Reducing Agents: The molecule is incompatible with strong oxidizing agents.[3][4] Contact with strong acids, bases, and strong reducing agents should also be avoided.[4]

Postulated Degradation Pathways

Based on its functional groups, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution.

-

Hydrolytic Degradation: This can occur at the amide bond, leading to the formation of tetrahydro-2-furanmethanamine and chloroacetic acid. This is typically catalyzed by strong acid or base.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to substitution by nucleophiles. In an aqueous environment, this can lead to the formation of the corresponding hydroxy-acetamide derivative.

Below is a diagram illustrating these potential degradation routes.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets for structurally related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Refrigeration is recommended for long-term storage.[4] | To minimize thermal degradation and slow down potential hydrolytic or other decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly closed container.[3][4][5] | To protect from atmospheric moisture which can promote hydrolysis, and from oxygen which could be a reactant. |

| Light Exposure | Store in a light-resistant container. | To prevent potential photodegradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap).[3][4][5] | To prevent contamination and exposure to air and moisture. |

| Location | Store in a well-ventilated area away from incompatible substances.[3][4] Store locked up.[3][5][7] | To ensure safety and prevent accidental reactions with incompatible materials like strong oxidizing agents. |

Handling Precautions

When handling this compound, standard laboratory safety practices should be strictly followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[3][4]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3][7]

-

Spills: In case of a spill, prevent it from entering drains.[3][5] Sweep up the material and place it into a suitable disposal container.[3][4]

Protocol for a Foundational Stability Study

For critical applications, a formal stability study is recommended to establish the shelf-life and optimal storage conditions for a specific batch of this compound. The following protocol outlines a basic approach.

Experimental Design

-

Sample Preparation: Aliquot the compound into multiple, identical, sealed containers suitable for the storage conditions being tested.

-

Storage Conditions:

-

Long-Term: 2-8°C (refrigerated).

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

Photostability: A sample exposed to a controlled light source (ICH Q1B guidelines).

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 1, 3, 6 months.

-

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated. This method should be able to separate the parent compound from potential degradation products.

Workflow

Caption: Workflow for a foundational stability study.

Conclusion

While this compound is stable under recommended conditions, its reactivity necessitates careful storage and handling.[3] By controlling temperature, moisture, and light, and by avoiding incompatible materials, researchers can ensure the compound's integrity. The insights and protocols provided in this guide offer a robust framework for maintaining the quality of this valuable synthetic intermediate, thereby supporting the generation of reliable and reproducible scientific data.

References

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide safety data sheet (SDS) information.

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

This document provides a comprehensive technical guide to the safety profile and handling procedures for this compound (CAS No. 39089-62-8). As a definitive Safety Data Sheet (SDS) from a primary manufacturer is not consistently available, this guide has been synthesized by expert analysis of the compound's core chemical structure—specifically the reactive chloroacetamide moiety and the tetrahydrofuran ring system. The recommendations herein are grounded in data from structurally analogous compounds and established principles of chemical safety to provide a robust framework for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazard Identification

This compound is an organic compound featuring a reactive N-substituted chloroacetamide functional group. The primary reactivity and toxicological concerns stem from the chloroacetamide portion, which is a known alkylating agent.[1] This chemical functionality can covalently bond with biological nucleophiles, such as the thiol groups in cysteine residues within proteins, leading to potential skin sensitization and cellular disruption.[1]

Based on the hazard profiles of closely related chloroacetamide derivatives, the following GHS classification is inferred.

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred Hazard Statement | Source Analogy |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2][3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [2][4][5] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |[4] |

Upon thermal decomposition, chloroacetamides can release highly toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[1][6]

A Risk-Based Approach: The Hierarchy of Controls

Effective chemical safety is not merely about personal protective equipment (PPE). A systematic, risk-based approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce the hazard at its source. This framework is essential for establishing a self-validating system of safety in the laboratory.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to question if the use of this compound is necessary or if a less hazardous analogue could achieve the same research objective.

-

Engineering Controls: If the compound must be used, physically isolate it from the researcher. This is the most critical control for handling this substance. Examples include the mandatory use of a certified chemical fume hood for all weighing, reconstitution, and transfer operations to prevent inhalation of dust or aerosols.[7][8]

-

Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes restricting access to authorized personnel, providing clear training on the specific hazards, and keeping handling times to a minimum.[9][10]

-

Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect against residual hazards that cannot be controlled by other means.

Laboratory Handling Protocols

Adherence to detailed protocols is critical for ensuring safety. The following procedures are mandatory when handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Required PPE

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[8] Dispose of contaminated gloves immediately. |

| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust particles and splashes. A face shield is required when there is a significant splash risk.[8][11] |

| Skin/Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[9] |

| Respiratory | Not typically required if handled exclusively within a certified chemical fume hood. | If engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter may be necessary.[10][11] |

Protocol 3.2: Weighing and Solution Preparation Workflow

This workflow must be performed entirely within a chemical fume hood or a ventilated balance enclosure.

-

Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Pre-Weighing: Tare the receiving vessel (e.g., a round-bottom flask or vial) with a cap or septum in place.

-

Dispensing: Using a spatula, carefully transfer the solid from the stock container to the tared vessel. Avoid any actions that could generate dust, such as tapping the container or pouring from a height.[8]

-

Sealing: Immediately and securely close both the stock container and the receiving vessel.

-

Decontamination: Wipe the exterior of the receiving vessel, the spatula, and the surrounding work surface with a damp cloth or towel to remove any residual dust particles.

-

Solubilization: Add the desired solvent to the sealed receiving vessel via syringe through a septum or by briefly opening the cap within the fume hood.

-

Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, wipes) in a designated, sealed hazardous waste container.[12]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

4.1: Emergency Spill Response Workflow

Caption: Step-by-step workflow for responding to a solid chemical spill.

For a small spill, gently cover the solid with a damp paper towel to prevent dust from becoming airborne.[7] Carefully sweep the material into a suitable container for hazardous waste disposal.[8][9] Ventilate the area and decontaminate the spill site after material pickup is complete.

4.2: First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Action |

|---|---|

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[10][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10][13] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[3][8] |

Storage and Chemical Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] The storage area should be separated from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][7][12] Contact with these substances can lead to vigorous reactions or decomposition, releasing toxic fumes.

Waste Management and Disposal

All waste containing this compound, including contaminated lab supplies and unused material, must be treated as hazardous chemical waste.

-

Containment: Collect waste in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][12] Do not allow this chemical to enter the environment.[7]

References

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-N-((furan-2-yl)methyl)acetamide | C7H8ClNO2 | CID 720922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. leap.epa.ie [leap.epa.ie]

- 6. (+/-)-2-Chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)-acetamide(58810-48-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. eurofinsus.com [eurofinsus.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. targetmol.com [targetmol.com]

Unveiling the Bio-Potential: A Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the prospective biological activities of the novel chemical entity, 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. While direct empirical data on this specific molecule is nascent, a comprehensive analysis of its structural components—the chloroacetamide core and the tetrahydrofurfurylamine moiety—provides a fertile ground for postulating its therapeutic and agrochemical potential. This document synthesizes existing knowledge on related compounds to construct a predictive framework for its bioactivity and to outline a rigorous, multi-pronged research and development pathway.

Executive Summary: A Molecule of Dichotomous Potential

This compound (CAS No. 39089-62-8) is a fascinating synthetic compound that marries two biologically significant pharmacophores.[1][] The α-chloroacetamide group is a well-documented reactive moiety responsible for a spectrum of activities, including herbicidal, antimicrobial, and even anticancer effects.[3][4][5][6] Juxtaposed with this is the tetrahydrofurfurylamine unit, a structural motif found in compounds targeting the central nervous system.[7] This unique combination suggests a molecule with a bifurcated potential, warranting investigation across disparate fields of biological science. This guide will explore these potential avenues, proposing concrete experimental designs to elucidate the compound's true biological character.

Deconstructing the Molecule: Predicting Activity from Structure

The predictive analysis of this compound's biological activity hinges on the known properties of its constituent parts.

The Chloroacetamide Engine: A Hub of Reactivity and Bioactivity

The chloroacetamide functional group is an electrophilic warhead. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its diverse biological effects.

-

Herbicidal Activity: Chloroacetamides are a prominent class of herbicides.[8][9] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[8] This disruption of lipid biosynthesis leads to a failure in forming stable cell membranes, ultimately proving lethal to susceptible plant seedlings.[8][9] The lipophilicity and molecular structure of the N-substituent are critical determinants of herbicidal efficacy.[3][10]

-

Antimicrobial and Antifungal Activity: A growing body of evidence supports the antimicrobial and antifungal properties of chloroacetamide derivatives.[5][6][11] The proposed mechanism involves the alkylation of sulfhydryl groups in essential enzymes and proteins, leading to metabolic disruption and cell death.[9][12] Molecular docking studies on other chloroacetamides have suggested potential binding to key bacterial and fungal enzymes like penicillin-binding proteins and lanosterol 14-alpha demethylase.[5]

-

Anticancer Potential: Certain N-substituted 2-chloroacetamides have been investigated for their anticancer properties.[4] One hypothesized mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis in cancer cells.[4]

The Tetrahydrofurfurylamine Rudder: Steering Towards Neurological Targets?

The tetrahydrofurfurylamine moiety introduces a different dimension of potential bioactivity. Derivatives of this scaffold have been explored for their effects on the central nervous system.[7] This raises the intriguing possibility that this compound could possess neuromodulatory properties.

A Roadmap for Discovery: Proposed Experimental Workflows

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Foundational Physicochemical and In Silico Profiling

Prior to in vitro testing, a thorough characterization of the compound's physicochemical properties is essential.

| Parameter | Importance | Proposed Method |

| Solubility | Determines appropriate solvents for bioassays. | Kinetic and thermodynamic solubility assays in aqueous and organic solvents. |

| Lipophilicity (LogP) | Influences membrane permeability and potential for bioaccumulation.[3] | HPLC-based or computational (e.g., ALOGPS) methods. |

| In Silico ADMET | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles.[5] | Utilization of computational models like SwissADME, pkCSM. |

Tier 1: Broad-Spectrum Biological Screening

This initial phase aims to identify the most promising areas of biological activity.

Protocol:

-

Strain Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.[5]

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) by exposing the microbial strains to serial dilutions of the test compound in a 96-well plate format.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Protocol:

-

Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

MTT or XTT Assay: Treat cells with increasing concentrations of the compound for 48-72 hours. The assay measures the metabolic activity of viable cells.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Protocol:

-

Plant Species Selection: Use representative monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.

-

Seed Germination and Seedling Growth Assay: Treat seeds or young seedlings with various concentrations of the compound.

-

Data Analysis: Measure germination rates, root and shoot length, and biomass to determine the effective concentration for growth inhibition.

Tier 2: Mechanism of Action and Target Identification

Should any of the Tier 1 screens yield positive results, the next logical step is to elucidate the underlying mechanism of action.

Caption: Workflow for elucidating the antimicrobial mechanism of action.

Caption: Workflow for investigating the mechanism of cytotoxicity.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction.

Proposed Synthetic Route

References

- 1. pschemicals.com [pschemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 10. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

A Technical Guide to the Strategic Role of Chloroacetamide Intermediates in Pharmaceutical Synthesis: The Case of Praziquantel

Editor's Note: This guide addresses the core topic of the role of a specific chloroacetamide in chemical synthesis, intended for an audience of researchers and drug development professionals. The initial query specified "2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide". However, a comprehensive review of authoritative chemical literature and synthesis databases reveals that this specific compound (CAS 39089-62-8) is not a commonly documented intermediate in major pharmaceutical synthetic routes.

Conversely, the structurally related compound, 2-Chloro-N-phenethylacetamide (CAS 20113-16-8), stands as a cornerstone intermediate in the large-scale industrial synthesis of Praziquantel , an essential anthelmintic drug on the World Health Organization's Model List of Essential Medicines. Given the likely intent of the query—to understand the utility of a chloroacetamide building block in drug manufacturing—this guide will focus on the well-established and critically important role of 2-Chloro-N-phenethylacetamide. This pivot allows for an in-depth, technically robust discussion grounded in extensive, verifiable scientific literature.

Introduction: The Strategic Importance of 2-Chloro-N-phenethylacetamide

In the landscape of pharmaceutical manufacturing, the selection of starting materials and key intermediates is a decision of paramount importance, balancing cost, scalability, efficiency, and environmental impact. 2-Chloro-N-phenethylacetamide emerges as a textbook example of a strategic intermediate. Its structure contains the core phenethylamine backbone required for the target molecule, Praziquantel, and a reactive chloroacetyl group that serves as a versatile handle for subsequent cyclization reactions.

Praziquantel is administered as a racemate, but its therapeutic activity resides exclusively in the (R)-enantiomer, often called levopraziquantel.[1][2] The (S)-enantiomer is inactive and contributes to the drug's bitter taste and potential side effects.[1] Therefore, synthetic routes that are efficient and adaptable for producing enantiopure (R)-Praziquantel are of high interest. The synthesis beginning with 2-Chloro-N-phenethylacetamide represents one of the most practical and widely used approaches to racemic Praziquantel, which can then be subjected to resolution or serve as a basis for asymmetric syntheses.[1][3]

This guide elucidates the synthesis of Praziquantel, breaking down the process into three core stages, each pivoting on the chemistry of the 2-Chloro-N-phenethylacetamide intermediate. We will explore the mechanistic rationale behind each transformation, provide detailed, field-tested protocols, and discuss the critical parameters that ensure success and high yield.

Physicochemical Properties and Synthesis Data

A thorough understanding of the key intermediate is foundational. The properties of 2-Chloro-N-phenethylacetamide and the typical yields for the overall synthesis are summarized below.

| Parameter | Value | Reference |

| Compound Name | 2-Chloro-N-phenethylacetamide | [4][5] |

| CAS Number | 20113-16-8 | N/A |

| Molecular Formula | C₁₀H₁₂ClNO | N/A |

| Molecular Weight | 197.66 g/mol | N/A |

| Appearance | White crystalline solid | [4] |

| Melting Point | 62-64 °C | [4] |

| Step 1 Yield (Amidation) | ~96% | [4] |

| Step 2 Yield (Amination) | ~94% | [4] |

| Step 3 Yield (Cyclization) | ~96% | [4] |

| Overall Yield (approx.) | ~87% | [4] |

The Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)

The transformation of simple starting materials into the complex heterocyclic structure of Praziquantel is a multi-step process. The overall workflow is a classic example of constructing a complex isoquinoline system.

Caption: Overall workflow for the synthesis of Praziquantel.

Part 1: Synthesis of 2-Chloro-N-phenethylacetamide

This initial step forms the key intermediate. The reaction is a nucleophilic acyl substitution, a fundamental and highly reliable transformation in organic synthesis.

Expertise & Causality: Why This Approach?

The choice of phenethylamine and chloroacetyl chloride as starting materials is strategic.[4] Both are inexpensive, readily available bulk chemicals. The reaction is an amidation that proceeds under mild conditions with high efficiency.

-

Reaction Choice: A straightforward Schotten-Baumann reaction. Phenethylamine's primary amine is a potent nucleophile that readily attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

-